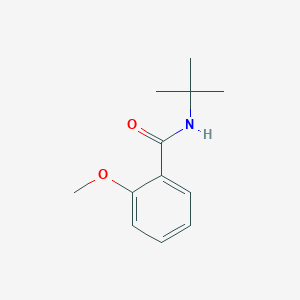

N-tert-butyl-2-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)13-11(14)9-7-5-6-8-10(9)15-4/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNXGIIMWANIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408601 | |

| Record name | N-tert-butyl-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88105-14-0 | |

| Record name | N-tert-butyl-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-tert-butyl-2-methoxybenzamide chemical properties and structure

An In-Depth Technical Guide to N-tert-butyl-2-methoxybenzamide: Synthesis, Characterization, and Chemical Profile

Introduction

This compound is a member of the substituted benzamide family, a class of compounds recognized for its prevalence in a wide array of biologically active molecules and its utility as a versatile intermediate in organic synthesis. The structure, characterized by a benzoyl group with a methoxy substituent at the ortho position and a bulky tert-butyl group on the amide nitrogen, imparts specific steric and electronic properties that influence its reactivity and potential applications. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical properties, a robust synthetic protocol, and a thorough spectroscopic profile for unambiguous characterization.

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its structural and physical properties. This compound is defined by a molecular formula of C12H17NO2 and a molecular weight of approximately 207.27 g/mol .[1] The ortho-methoxy group and the N-tert-butyl group are key structural features that dictate the molecule's conformation and reactivity.

Molecular Structure

The chemical structure consists of a central benzene ring substituted with a methoxy group (-OCH₃) and an N-tert-butylcarboxamide group (-C(=O)NHC(CH₃)₃) at positions 1 and 2, respectively. The bulky tert-butyl group provides significant steric hindrance around the amide bond, which can influence its rotational dynamics and reactivity compared to less substituted amides.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key identifiers and computed properties for this compound.

| Property | Value | Source |

| IUPAC Name | N-(tert-butyl)-2-methoxybenzamide | - |

| CAS Number | 88105-14-0 | [1][2] |

| Molecular Formula | C₁₂H₁₇NO₂ | [1] |

| Molecular Weight | 207.27 g/mol | [1] |

| Canonical SMILES | COC1=CC=CC=C1C(=O)NC(C)(C)C | [2] |

| InChI Key | BFNXGIIMWANIAJ-UHFFFAOYSA-N | [2] |

| Purity | Typically ≥95-98% (commercial sources) | [1] |

| Storage | Store in a dry, sealed place at 2-8°C | [1][2] |

Synthesis and Reaction Mechanism

The most direct and common method for synthesizing this compound is through the nucleophilic acyl substitution reaction between 2-methoxybenzoyl chloride and tert-butylamine. This is a standard and efficient method for forming robust amide bonds.[3]

Underlying Principle: Nucleophilic Acyl Substitution

The reaction proceeds via the addition-elimination mechanism characteristic of acyl chlorides.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxybenzoyl chloride.[4] This forms a tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The chloride ion, being an excellent leaving group, is expelled, and the carbon-oxygen double bond of the carbonyl group is reformed.

-

Deprotonation: A base, either a second equivalent of tert-butylamine or an added non-nucleophilic base like triethylamine, removes the proton from the nitrogen atom to yield the final neutral amide product and an ammonium salt byproduct.

The ortho-methoxy group can exert a mild electronic effect on the reactivity of the acyl chloride.[4] While it donates electron density through resonance, its inductive electron-withdrawing effect also plays a role.[4]

Experimental Protocol: Acylation of tert-Butylamine

This protocol provides a reliable method for the laboratory-scale synthesis of the title compound.

Materials:

-

tert-Butylamine (1.2 eq.)

-

Triethylamine (1.5 eq.) or Pyridine (1.5 eq.)[4]

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[4]

Procedure:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxybenzoyl chloride (1.0 eq.) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction.

-

Amine Addition: In a separate flask, dissolve tert-butylamine (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

-

Reaction: Add the amine solution dropwise to the stirred 2-methoxybenzoyl chloride solution at 0 °C over 20-30 minutes.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The acid wash removes excess amine and triethylamine, while the bicarbonate wash removes any residual acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate structural elucidation and purity assessment are critical. The following data, based on established spectroscopic principles and analysis of structurally similar compounds, serves as a reference for characterization.[7][8][9]

| Technique | Expected Observations |

| ¹H NMR | ~7.6-7.8 ppm (dd, 1H): Aromatic proton ortho to the carbonyl group. ~7.3-7.5 ppm (m, 2H): Aromatic protons. ~6.9-7.1 ppm (t, 1H): Aromatic proton. ~5.9-6.2 ppm (br s, 1H): Amide N-H proton; signal may be broad and its shift is concentration/solvent dependent. ~3.9 ppm (s, 3H): Methoxy (-OCH₃) protons. ~1.45 ppm (s, 9H): tert-Butyl (-C(CH₃)₃) protons, a characteristic singlet integrating to 9 protons.[7][8] |

| ¹³C NMR | ~166-168 ppm: Amide carbonyl carbon (C=O). ~155-157 ppm: Aromatic carbon attached to the methoxy group. ~125-135 ppm: Aromatic carbons. ~110-122 ppm: Aromatic carbons. ~55-56 ppm: Methoxy carbon (-OCH₃). ~52 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃). ~28.7 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).[7] |

| FT-IR (KBr, cm⁻¹) | ~3300-3400 cm⁻¹: N-H stretching vibration.[7] ~2900-3000 cm⁻¹: C-H stretching (aliphatic and aromatic). ~1640-1660 cm⁻¹: C=O stretching (Amide I band), a strong, characteristic absorption.[7][10] ~1520-1540 cm⁻¹: N-H bending (Amide II band). ~1240-1260 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group. |

| Mass Spec. (EI) | m/z 207: Molecular ion (M⁺). m/z 192: Fragment corresponding to loss of a methyl group ([M-CH₃]⁺). m/z 151: Fragment corresponding to the 2-methoxybenzoyl cation ([CH₃OC₆H₄CO]⁺), often a base peak. m/z 57: Fragment corresponding to the tert-butyl cation ([(CH₃)₃C]⁺). |

Chemical Reactivity and Potential Applications

The functional groups of this compound define its chemical behavior and potential utility.

-

Amide Core: The amide bond is generally stable but can undergo hydrolysis to the corresponding carboxylic acid (2-methoxybenzoic acid) and amine (tert-butylamine) under strong acidic or basic conditions.

-

Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group, directing incoming electrophiles primarily to the para position.

-

tert-Butyl Group: This group provides steric shielding, which can protect the amide N-H from certain reactions and influence the molecule's overall conformation. It is also a key contributor to the compound's lipophilicity.

-

Methoxy Group: The methyl ether can be cleaved using strong acids like HBr or BBr₃ to yield the corresponding phenol, N-tert-butylsalicylamide.

While specific biological studies on this compound are not widely published, related methoxy-substituted benzamide structures have shown potential as anti-inflammatory and analgesic agents.[3][11] The structural motifs present in the title compound suggest it could serve as a valuable scaffold or intermediate in medicinal chemistry for exploring novel therapeutics.[12]

Safety and Handling

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Starting Materials: The precursor, 2-methoxybenzoyl chloride, is corrosive and moisture-sensitive.[6][13] It causes severe skin burns and eye damage and should be handled with extreme care in a chemical fume hood.[6]

-

Product: this compound is expected to be a stable solid. Standard safe handling procedures for chemical reagents should be followed. Consult the Safety Data Sheet (SDS) from the supplier for detailed information.

Conclusion

This compound is a well-defined organic compound with distinct chemical and spectroscopic properties. Its synthesis is straightforward, relying on a classic amidation reaction that can be readily performed and monitored in a standard laboratory setting. The detailed spectroscopic data provided in this guide serves as a crucial reference for its unambiguous identification and quality control. While its direct applications are still an area for exploration, its structure makes it a promising candidate for further investigation in synthetic methodology and as a building block in the development of novel compounds in the pharmaceutical and material science sectors.

References

-

PubChem. N-(tert-butyl)-2-fluoro-3-methoxybenzamide. National Center for Biotechnology Information.

-

BenchChem. N-tert-Butyl-3-methoxybenzamide: A Technical Overview for Medicinal Chemistry. BenchChem.

-

Synblock. N-(tert-Butyl)-2-methoxybenzamide | CAS 88105-14-0. Synblock.

-

Smolecule. N-tert-Butyl-3-methoxybenzamide | CAS 49834-28-8. Smolecule.

-

Royal Society of Chemistry. Supplementary Information for "A green and efficient amidation of aldehydes with N-alkyloxaziridines". Royal Society of Chemistry. 2017.

-

Chemicalbridge. N-(tert-Butyl)-2-methoxybenzamide. Chemicalbridge.

-

MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. 2024.

-

BenchChem. A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride. BenchChem.

-

PubChem. N-benzyl-N-tert-butyl-2,6-dimethoxybenzamide. National Center for Biotechnology Information.

-

BenchChem. 2-Methoxybenzoyl chloride | 21615-34-9. BenchChem.

-

ChemicalBook. N-tert-butyl-2-[(2-methoxyacetyl)amino]benzamide. ChemicalBook.

-

Sigma-Aldrich. N-TERT-BUTYL-4-METHOXY-BENZAMIDE. Sigma-Aldrich.

-

ResearchGate. FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. ResearchGate.

-

ACS Publications. tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry.

-

MDPI. Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. MDPI. 2024.

-

BenchChem. A Comparative Spectroscopic Analysis of N-Isobutylbenzamide and Its Isomers. BenchChem.

-

CymitQuimica. 2-Methoxybenzoyl Chloride. CymitQuimica.

-

SpectraBase. N-tert-Butylbenzamide Spectrum. Wiley SpectraBase.

-

BenchChem. Spectroscopic and Synthetic Profile of N-(tert-butyl)-2-nitrobenzamide: A Technical Guide. BenchChem.

-

PubChem. 2-Methoxybenzamide. National Center for Biotechnology Information.

-

NIST. 2-Methoxybenzamide. NIST WebBook.

-

PubChem. 2-Methoxybenzoyl chloride. National Center for Biotechnology Information.

-

Sigma-Aldrich. 2-Methoxybenzoyl chloride. Sigma-Aldrich.

Sources

- 1. CAS 88105-14-0 | N-(tert-Butyl)-2-methoxybenzamide - Synblock [synblock.com]

- 2. N-(tert-Butyl)-2-methoxybenzamide,88105-14-0-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Methoxybenzoyl chloride | C8H7ClO2 | CID 88969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Buy N-tert-Butyl-3-methoxybenzamide | 49834-28-8 [smolecule.com]

- 12. mdpi.com [mdpi.com]

- 13. 2-Methoxybenzoyl chloride 97 21615-34-9 [sigmaaldrich.com]

An In-depth Technical Guide to N-tert-Butyl-2-methoxybenzamide (CAS 88105-14-0) and its Spectroscopic Analysis

A Note on Data Availability: While this guide is centered on the chemical entity N-tert-Butyl-2-methoxybenzamide (CAS 88105-14-0), it is important for the scientific community to acknowledge that extensive, publicly available spectroscopic and physicochemical data for this specific compound is limited. To provide a comprehensive and instructive resource that fulfills the core requirements of an in-depth technical guide, we will analyze the properties and spectra of the closely related and well-documented parent compound, N-tert-butylbenzamide . The principles of spectroscopic interpretation and experimental design discussed herein are directly applicable to the target molecule and provide a robust framework for its analysis.

Introduction

This compound is a substituted aromatic amide. The benzamide functional group is a cornerstone in medicinal chemistry and materials science, with the N-alkylation and aromatic substitution patterns significantly influencing the molecule's conformation, reactivity, and biological activity. The presence of a bulky tert-butyl group on the nitrogen atom introduces significant steric hindrance, which can dictate intermolecular interactions and receptor binding. The methoxy group at the ortho position further modulates the electronic properties of the aromatic ring. This guide will delve into the structural characteristics, physicochemical properties, and detailed spectroscopic analysis of the representative compound, N-tert-butylbenzamide, offering field-proven insights for researchers in drug development and chemical synthesis.

Chemical Identity and Physicochemical Properties

A foundational aspect of any chemical analysis is the precise identification and characterization of its physical properties. These parameters are critical for designing synthetic routes, developing analytical methods, and understanding the compound's behavior in various matrices.

Chemical Structure and Identifiers

-

Chemical Name: this compound

-

CAS Number: 88105-14-0[1]

-

Molecular Formula: C₁₂H₁₇NO₂[1]

-

Molecular Weight: 207.27 g/mol [1]

-

Representative Compound: N-tert-butylbenzamide

-

CAS Number: 5894-65-5[2]

-

Molecular Formula: C₁₁H₁₅NO[2]

-

Molecular Weight: 177.24 g/mol [2]

Structural Diagram (this compound):

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes key physicochemical properties for the representative compound, N-tert-butylbenzamide. These values are crucial for handling, storage, and experimental design.

| Property | Value (N-tert-butylbenzamide) | Source |

| Melting Point | 134-135 °C | [3] |

| XLogP3 | 2.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. This section provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-tert-butylbenzamide, with interpretations that can be extrapolated to its methoxy-substituted analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data (N-tert-butylbenzamide, 400 MHz, CDCl₃): [3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.70 | m | 2H | Aromatic (ortho-protons) |

| 7.45–7.37 | m | 3H | Aromatic (meta- & para-protons) |

| 5.97 | br s | 1H | N-H |

| 1.46 | s | 9H | tert-Butyl |

Predicted ¹³C NMR Spectral Data (N-tert-butylbenzamide, 100 MHz, CDCl₃): [3]

| Chemical Shift (δ, ppm) | Assignment |

| 166.9 | C=O (Amide carbonyl) |

| 135.8 | Aromatic (quaternary) |

| 131.0 | Aromatic (para-CH) |

| 128.4 | Aromatic (meta-CH) |

| 126.6 | Aromatic (ortho-CH) |

| 51.5 | C(CH₃)₃ (quaternary) |

| 28.8 | C(CH₃)₃ |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Bands (N-tert-butylbenzamide, KBr): [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3332 | Strong | N-H stretch |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2970 | Medium | Aliphatic C-H stretch |

| 1643 | Strong | C=O stretch (Amide I band) |

| ~1540 | Medium | N-H bend (Amide II band) |

| 1600-1450 | Medium-Weak | Aromatic C=C stretches |

Experimental Protocol: FT-IR Data Acquisition (KBr Pellet)

-

Sample Preparation: Grind a small amount of the crystalline sample with dry potassium bromide (KBr) powder in a mortar and pestle.

-

Pellet Formation: Compress the mixture in a pellet press to form a transparent or translucent disk.

-

Data Acquisition: Obtain a background spectrum of the empty sample holder. Place the KBr pellet in the holder and acquire the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Predicted Mass Spectral Data (N-tert-butylbenzamide, Electron Ionization):

| m/z | Interpretation |

| 177 | Molecular ion [M]⁺ |

| 122 | [M - C₄H₉]⁺ (Loss of tert-butyl group) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Analysis: Inject the sample into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer for ionization and detection.

Synthesis of this compound

A common method for the synthesis of N-substituted benzamides is the reaction of a corresponding benzoyl chloride with an amine.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-methoxybenzoyl chloride in a suitable aprotic solvent such as dichloromethane.

-

Addition of Amine: Cool the solution in an ice bath and slowly add tert-butylamine. A non-nucleophilic base like triethylamine may be added to scavenge the HCl byproduct.

-

Reaction Monitoring: Allow the reaction to stir and warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, wash the reaction mixture with dilute acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Applications and Research Context

Benzamide derivatives are a class of compounds with a wide range of biological activities, including anti-inflammatory properties. The synthesis of various substituted benzamides, including tert-butyl (substituted benzamido)phenylcarbamate derivatives, has been explored for their potential as anti-inflammatory agents.[4] The specific compound this compound and its isomers may serve as important intermediates or lead compounds in the development of novel therapeutics.

Conclusion

This guide has provided a comprehensive overview of the chemical properties and spectroscopic analysis of N-tert-butylbenzamide as a representative model for this compound (CAS 88105-14-0). The detailed interpretation of NMR, IR, and MS data, along with standardized experimental protocols, offers a valuable resource for researchers in chemical synthesis and drug discovery. The principles outlined herein provide a solid foundation for the rigorous characterization of this and other related benzamide derivatives.

References

-

PubChem. N-(tert-butyl)-2-fluoro-3-methoxybenzamide. National Center for Biotechnology Information.

-

Smolecule. N-tert-Butyl-3-methoxybenzamide.

-

Royal Society of Chemistry. (2017). Supplementary Information.

-

Yedage, S. L., & Bhanage, B. M. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry, 82(11), 5769–5781.

-

Synblock. N-(tert-Butyl)-2-methoxybenzamide.

-

Clayden, J., & Westaway, S. M. (2024). Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. Molecules, 29(19), 4529.

-

Kumar, A., Sharma, S., & Kumar, P. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(7), 1437–1447.

-

PhytoBank. 13C NMR Spectrum (PHY0064709).

-

Sun, C., Zhang, D., Luan, T., Wang, Y., Zhang, W., Lin, L., Jiang, M., Hao, Z., & Wang, Y. (2018). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 8(3), 1337–1343.

-

ChemicalBook. N-tert-butyl-2-[(2-methoxyacetyl)amino]benzamide.

-

PubChem. 2-Methoxybenzamide. National Center for Biotechnology Information.

-

Sigma-Aldrich. N-TERT-BUTYL-4-METHOXY-BENZAMIDE.

-

NIST. 2-Methoxybenzamide. National Institute of Standards and Technology.

-

Jović, B., Milivojević, M., & Marković, S. (2015). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Journal of the Serbian Chemical Society, 80(10), 1239-1249.

-

Google Patents. CN1257167C - N-tert-butyl-2 (benzothiazyl) sulfenamide and production process thereof.

-

BenchChem. N-tert-Butyl-3-methoxybenzamide.

-

ChemicalBook. 4-Methoxybenzamide(3424-93-9) 1H NMR spectrum.

-

ChemicalBook. N-(tert-Butyl)benzylamine(3378-72-1) 13C NMR spectrum.

-

SpectraBase. N-tert-Butylbenzamide.

-

Chemicalbridge. N-(tert-Butyl)-2-methoxybenzamide.

-

SpectraBase. N,N-dibutyl-2-methoxybenzamide.

-

Ataman Kimya. N-TERT-BUTYLBENZOTHIAZOLE-2-SULPHENAMIDE.

-

NIST. 2-Methoxybenzamide. National Institute of Standards and Technology.

-

Nanalysis. What to expect from the tert-butanol 1D and 2D 13C NMR analysis?.

-

PubChem. N-t-Butylbenzamide. National Center for Biotechnology Information.

-

NIST. m-Methoxybenzamide. National Institute of Standards and Technology.

Sources

- 1. CAS 88105-14-0 | N-(tert-Butyl)-2-methoxybenzamide - Synblock [synblock.com]

- 2. N-t-Butylbenzamide | C11H15NO | CID 138622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-Methoxybenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-methoxybenzamide scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse array of biologically active compounds with significant therapeutic applications. This technical guide provides an in-depth exploration of the multifaceted biological activities of 2-methoxybenzamide derivatives, with a primary focus on their anticancer, antipsychotic, antiemetic, and prokinetic properties. By delving into the molecular mechanisms, structure-activity relationships (SAR), and key experimental data, this document serves as a comprehensive resource for researchers and drug development professionals. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate a deeper understanding and practical application of this knowledge.

Introduction: The Versatility of the 2-Methoxybenzamide Core

The 2-methoxybenzamide moiety, characterized by an amide functional group and a methoxy group ortho to the carbonyl, provides a unique combination of hydrogen bonding capabilities, steric hindrance, and electronic properties. This arrangement allows for specific interactions with various biological targets, leading to a broad spectrum of pharmacological effects. The versatility of this scaffold has been exploited in the development of drugs targeting the central nervous system, the gastrointestinal tract, and cancer-related pathways. This guide will dissect the key biological activities stemming from this remarkable chemical entity.

Anticancer Activity: Targeting the Hedgehog Signaling Pathway

A significant area of research for 2-methoxybenzamide derivatives has been in the realm of oncology, particularly as inhibitors of the Hedgehog (Hh) signaling pathway.[1][2][3][4][5] Aberrant activation of the Hh pathway is a known driver in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.

Mechanism of Action: Inhibition of the Smoothened Receptor

The primary molecular target for the anticancer activity of these derivatives is the Smoothened (Smo) receptor, a key transmembrane protein in the Hh signaling cascade.[1][3][5] Under normal conditions, the Patched (Ptch) receptor inhibits Smo. Upon binding of a Hedgehog ligand to Ptch, this inhibition is relieved, allowing Smo to transduce the signal downstream, ultimately leading to the activation of Gli transcription factors and the expression of target genes involved in cell proliferation and survival. 2-methoxybenzamide derivatives act as potent Smo antagonists, binding to the receptor and preventing its activation, thereby blocking the entire downstream signaling cascade.[1][3][5]

Signaling Pathway: Hedgehog Pathway Inhibition by 2-Methoxybenzamide Derivatives

Caption: Inhibition of the Smoothened receptor by 2-methoxybenzamide derivatives blocks the Hedgehog signaling pathway.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 2-methoxybenzamide derivatives is significantly influenced by the nature of the substituents on the benzamide core and the appended moieties. Key SAR observations include:

-

The 2-methoxybenzamide core acts as a crucial scaffold for interaction with the Smo receptor.

-

Substitutions on the phenyl ring can modulate activity, with electron-withdrawing groups often enhancing potency.

-

The nature of the amide substituent is critical for high-affinity binding. Often, a second aromatic or heteroaromatic ring system is incorporated to occupy a hydrophobic pocket in the Smo receptor.

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of these compounds is typically evaluated using Gli-luciferase reporter assays, which measure the activity of the Gli transcription factor.

| Compound ID | Modifications | IC50 (µM) in Gli-luc Reporter Assay |

| Compound A | Phenyl imidazole moiety | 0.12 |

| Compound B | Benzimidazole moiety | 0.17 |

| Compound C | Dichlorophenyl imidazole | 0.26 |

| Compound 21 | Optimized phenyl imidazole | 0.03 |

Data compiled from Sun et al. (2021).[1]

Antipsychotic Activity: Dopamine D2 and D3 Receptor Antagonism

A prominent and clinically significant application of 2-methoxybenzamide derivatives is in the treatment of psychosis, particularly schizophrenia. This activity is primarily attributed to their ability to antagonize dopamine D2 and D3 receptors in the central nervous system.[6][7][8][9]

Mechanism of Action: Modulation of Dopaminergic Neurotransmission

The antipsychotic effects of these benzamides are mediated by their blockade of postsynaptic D2 and D3 receptors, particularly in the mesolimbic and mesocortical pathways. Overactivity in these dopaminergic pathways is implicated in the positive symptoms of schizophrenia (e.g., hallucinations, delusions). By antagonizing these receptors, 2-methoxybenzamide derivatives reduce dopaminergic neurotransmission, thereby alleviating psychotic symptoms.[6][7][8][9] Some derivatives, like amisulpride, exhibit a dual effect: at low doses, they preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release, which is thought to contribute to the improvement of negative symptoms of schizophrenia.[9][10]

Signaling Pathway: Dopamine D2 Receptor Antagonism

Caption: 2-Methoxybenzamide derivatives competitively antagonize dopamine at the D2 receptor, inhibiting downstream signaling.

Key Derivatives and Their Receptor Affinities

Several 2-methoxybenzamide derivatives have been developed as antipsychotic agents, each with a distinct receptor binding profile.

| Derivative | Ki (nM) for D2 Receptor | Ki (nM) for D3 Receptor | Key Features |

| Eticlopride | 0.09 - 0.50 | 0.16 | High affinity and selectivity for D2-like receptors.[11][12][13] |

| Raclopride | 1.8 | 3.5 | Potent and selective D2/D3 antagonist.[14][15] |

| Remoxipride | Weak, but selective | High affinity | Atypical antipsychotic with a lower incidence of extrapyramidal side effects.[6][7][16][17][18] |

| Amisulpride | 3.0 | 3.5 | Selective for D2/D3 receptors with a dual dose-dependent effect.[8][9][10] |

| Sulpiride | Moderate affinity | Moderate affinity | One of the earlier substituted benzamide antipsychotics.[8][9] |

Data compiled from multiple sources.[8][9][10][11][12][13][14][15]

Structure-Activity Relationship (SAR) for D2/D3 Antagonism

The affinity of 2-methoxybenzamide derivatives for dopamine receptors is governed by specific structural features:

-

2-Methoxy and 5-Chloro/Ethyl Substituents: A methoxy group at the 2-position and a halogen (e.g., chloro) or a small alkyl group (e.g., ethyl) at the 5-position of the benzamide ring are often associated with high D2 receptor affinity.

-

Pyrrolidine Ring: The presence of a substituted pyrrolidine ring in the side chain is a common feature of potent D2 antagonists like eticlopride and raclopride. The stereochemistry of this ring is also crucial for activity.

-

Lipophilicity: The overall lipophilicity of the molecule influences its ability to cross the blood-brain barrier and interact with the receptor.

Antiemetic and Prokinetic Activities: Targeting Serotonin Receptors

Beyond their effects on the central nervous system, 2-methoxybenzamide derivatives play a crucial role in regulating gastrointestinal function, primarily through their interactions with serotonin (5-HT) receptors.[14][19][20]

Mechanism of Action: A Dual Role in the Gut

The gastrointestinal effects of these compounds are often mediated by a dual mechanism of action:

-

Antiemetic Effect (5-HT3 Receptor Antagonism): Some derivatives act as antagonists at 5-HT3 receptors, which are ligand-gated ion channels located on vagal afferent nerves in the gut and in the chemoreceptor trigger zone (CTZ) in the brainstem. By blocking the action of serotonin at these receptors, these compounds can effectively prevent nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[21]

-

Prokinetic Effect (5-HT4 Receptor Agonism): Other derivatives function as agonists at 5-HT4 receptors, which are G-protein coupled receptors found on enteric neurons. Activation of these receptors enhances the release of acetylcholine, leading to increased gastrointestinal motility and accelerated gastric emptying.[22][23] This makes them useful in the treatment of conditions like gastroparesis and functional dyspepsia.[14][19]

Experimental Workflow: Evaluation of Prokinetic Activity

Caption: A typical workflow for evaluating the in vivo prokinetic activity of 2-methoxybenzamide derivatives.

SAR for Serotonin Receptor Modulation

The selectivity of 2-methoxybenzamide derivatives for 5-HT3 versus 5-HT4 receptors is determined by subtle structural modifications:

-

Side Chain Structure: The nature of the N-substituent on the benzamide is a key determinant of activity and selectivity. For 5-HT4 agonism, a piperidine ring with a specific substitution pattern is often employed.[9][15][24]

-

Benzamide Substituents: 4-amino and 5-chloro substituents on the 2-methoxybenzamide core are common features in derivatives with prokinetic and antiemetic properties.[24][25][26]

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

-

Membrane preparation from cells expressing human D2 receptors.

-

[3H]-Spiperone (radioligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Test compound stock solution.

-

Non-specific binding control (e.g., 10 µM haloperidol).

-

96-well plates.

-

Filter mats (e.g., GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of test compound dilution.

-

Add 50 µL of [3H]-Spiperone diluted in assay buffer to a final concentration approximately equal to its Kd.

-

Add 100 µL of the D2 receptor membrane preparation to each well.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through the filter mat using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filter mats and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Gastric Emptying Assay in Rats (Phenol Red Method)

This protocol measures the rate of gastric emptying in rats following administration of a test compound.

Materials:

-

Male Wistar rats (fasted overnight).

-

Test compound solution.

-

Vehicle control.

-

Test meal: 1.5% methylcellulose containing 0.05% phenol red.

-

0.1 N NaOH.

-

Spectrophotometer.

Procedure:

-

Administer the test compound or vehicle to the fasted rats via oral gavage.

-

After a set time (e.g., 30 minutes), administer 1.5 mL of the phenol red test meal to each rat.

-

After another set time (e.g., 20 minutes), euthanize the rats by cervical dislocation.

-

Clamp the pylorus and cardia of the stomach and carefully remove the stomach.

-

Homogenize the stomach and its contents in 100 mL of 0.1 N NaOH.

-

Allow the homogenate to stand for 1 hour at room temperature.

-

Centrifuge a 5 mL aliquot of the homogenate and collect the supernatant.

-

Add 0.5 mL of trichloroacetic acid to the supernatant to precipitate proteins, then centrifuge again.

-

Add 4 mL of 0.5 N NaOH to the final supernatant to develop the color.

-

Measure the absorbance of the solution at 560 nm.

-

The amount of phenol red recovered from the stomach is used to calculate the percentage of gastric emptying compared to control animals sacrificed immediately after receiving the meal.

Conclusion

The 2-methoxybenzamide scaffold is a testament to the power of subtle chemical modifications in eliciting diverse and potent biological activities. From curbing the proliferation of cancer cells to modulating complex neurotransmitter systems in the brain and the gut, these derivatives have proven to be invaluable in the development of therapeutic agents. The in-depth understanding of their mechanisms of action and structure-activity relationships, as outlined in this guide, provides a solid foundation for the rational design of next-generation 2-methoxybenzamide-based drugs with improved efficacy and safety profiles. Continued exploration of this versatile chemical entity holds significant promise for addressing unmet medical needs across a range of diseases.

References

-

Briejer, M. R., Akkermans, L. M., & Schuurkes, J. A. (1995). Gastrointestinal prokinetic benzamides: the pharmacology underlying stimulation of motility. Pharmacological Reviews, 47(4), 631-651. [Link]

-

Farde, L., Grind, M., Nilsson, M. I., & Sedvall, G. (1990). Remoxipride--a new potential antipsychotic compound. Tolerability and pharmacokinetics after single oral and intravenous administration in healthy male volunteers. Psychopharmacology, 102(3), 296-302. [Link]

-

Hall, H., Köhler, C., Gawell, L., Farde, L., & Sedvall, G. (1989). Animal pharmacology of raclopride, a selective DA D2 antagonist. Psychopharmacology series, 7, 123-131. [Link]

-

Högberg, T., de Paulis, T., Johansson, L., Kumar, Y., Hall, H., & Ögren, S. O. (1991). The development of dopamine D2-receptor selective antagonists. Medicinal research reviews, 11(5), 483-503. [Link]

-

Martelle, J. L., & Nader, M. A. (2008). A review of the discovery, pharmacological characterization, and behavioral effects of the dopamine D2-like receptor antagonist eticlopride. CNS neuroscience & therapeutics, 14(3), 248-262. [Link]

-

Nowak, T. V., & Schulze-Delrieu, K. (1982). The substituted benzamides in gastroenterology. Advances in biochemical psychopharmacology, 35, 195-203. [Link]

-

Perrault, G., Depoortere, R., Morel, E., Sanger, D. J., & Scatton, B. (1997). Psychopharmacological profile of amisulpride: an atypical antipsychotic agent with preferential limbic D2/D3 receptor antagonist activity. Journal of Pharmacology and Experimental Therapeutics, 280(1), 73-82. [Link]

-

Sonda, S., Katayama, K., Kawahara, T., Sato, N., & Asano, K. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & medicinal chemistry, 12(10), 2737-2747. [Link]

-

Sun, C., Zhang, D., Luan, T., Wang, Y., Zhang, W., Lin, L., ... & Wang, Y. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC advances, 11(40), 22820-22825. [Link]

-

Tonini, M., De Ponti, F., Di Nucci, A., & Crema, F. (1995). The pharmacology of gastrointestinal prokinetics. Pharmacological research, 31(3-4), 137-146. [Link]

-

Grokipedia. (n.d.). Remoxipride. Retrieved from [Link]

-

Wikipedia. (n.d.). Raclopride. Retrieved from [Link]

-

Farde, L. (1992). Remoxipride. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in schizophrenia. Drugs, 43(6), 889-915. [Link]

-

Grokipedia. (n.d.). Eticlopride. Retrieved from [Link]

-

Wikipedia. (n.d.). Eticlopride. Retrieved from [Link]

-

Wikipedia. (n.d.). Remoxipride. Retrieved from [Link]

-

SeragPsych. (2025). Sulpiride and AmiSulpiride is there a a clinical difference. Retrieved from [Link]

-

Lewander, T. (1990). [Remoxipride, a selective antagonist of dopamine D2 receptors, in the treatment of delusional psychoses]. L'Encephale, 16(2), 153-157. [Link]

-

PubChem. (n.d.). Remoxipride. Retrieved from [Link]

-

Dumuis, A., Sebben, M., & Bockaert, J. (1989). The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons. Naunyn-Schmiedeberg's archives of pharmacology, 340(4), 403-410. [Link]

-

Kato, S., Morie, T., Hino, K., Kon, T., Naruto, S., Yoshida, N., ... & Matsumoto, J. (1990). Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. Journal of medicinal chemistry, 33(5), 1406-1413. [Link]

-

Wikipedia. (n.d.). Amisulpride. Retrieved from [Link]

-

Sonda, S., Katayama, K., Kawahara, T., Sato, N., & Asano, K. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & medicinal chemistry, 12(10), 2737-2747. [Link]

-

Sakaguchi, J., Miyake, M., Funatsu, T., Fujishita, T., Ito, Y., & Ishikawa, K. (2001). Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. Chemical & pharmaceutical bulletin, 49(4), 424-432. [Link]

-

Psych Scene Hub. (2020). Amisulpride - Mechanism of Action and Psychopharmacology. Retrieved from [Link]

-

PubChem. (n.d.). Raclopride. Retrieved from [Link]

-

PubChem. (n.d.). Amisulpride. Retrieved from [Link]

-

Högberg, T., Ström, P., Hall, H., Köhler, C., Halldin, C., & Farde, L. (1991). The development of dopamine D2-receptor selective antagonists. Acta pharmaceutica Nordica, 3(2), 73-86. [Link]

-

Park, J. S., Im, W., Choi, S., Park, S. J., Jung, J. M., Baek, K. S., ... & Jung, Y. H. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. European journal of medicinal chemistry, 109, 75-88. [Link]

-

PubChem. (n.d.). 2-Methoxybenzamide. Retrieved from [Link]

-

Guslandi, M. (1990). [Antiemetic properties of levo-sulpiride]. Minerva medica, 81(12), 855-860. [Link]

-

Norinder, U., & Högberg, T. (1992). A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type. Acta pharmaceutica Nordica, 4(2), 73-78. [Link]

-

Monković, I., Willner, D., Adam, M. A., Brown, M., Crenshaw, R. R., Fuller, C. E., ... & Montzka, T. A. (1988). Substituted Benzamides. 1. Potential Nondopaminergic Antagonists of Chemotherapy-Induced Nausea and Emesis. Journal of medicinal chemistry, 31(8), 1548-1558. [Link]

-

StatPearls. (2022). Antiemetic Medications. In StatPearls. StatPearls Publishing. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Thompson, A. J., & Lummis, S. C. (2007). The 5-HT3 receptor as a therapeutic target. Expert opinion on therapeutic targets, 11(4), 527-540. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Abdominal Key. (2021). Prokinetic agents for gastroparesis. Retrieved from [Link]

-

De Maeyer, J. H., Lefebvre, R. A., & Schuurkes, J. A. (2008). 5-HT4 receptor agonists: similar but not the same. Neurogastroenterology & Motility, 20(2), 99-112. [Link]

-

Ku, B., Lee, Y., Lee, E. J., Park, S., Choi, H., & Lee, J. (2015). 5-Hydroxytryptamine 3 (5-HT3) receptor antagonists inhibited... Retrieved from [Link]

-

Bermudez, J., Fake, C. S., Joiner, G. F., Joiner, K. A., King, F. D., & Martin, G. R. (1990). Development of High-Affinity 5-HT3 Receptor Antagonists. 1. Initial Structure-Activity Relationship of Novel Benzamides. Journal of medicinal chemistry, 33(7), 1924-1929. [Link]

-

King, F. D., & Sanger, G. J. (1989). 5-HT3 receptor antagonists. Drugs of the future, 14(9), 875-889. [Link]

-

King, F. D., Jones, B. J., & Sanger, G. J. (1993). Substituted benzamides with conformationally restricted side chains. 5. Azabicyclo[x.y.z] derivatives as 5-HT4 receptor agonists and gastric motility stimulants. Journal of medicinal chemistry, 36(6), 683-689. [Link]

-

Kennis, L. E., Vandenberk, J., & Janssen, P. A. (1979). The substituted benzamides--a novel class of dopamine antagonists. Life sciences, 25(6), 479-485. [Link]

-

Nagakura, Y., Akuzawa, S., Miyata, K., Kamato, T., & Honda, K. (1999). Pharmacological properties of a novel gastrointestinal prokinetic benzamide selective for human 5-HT4 receptor versus human 5-HT3 receptor. Pharmacological research, 39(5), 375-382. [Link]

-

Sonda, S., Katayama, K., Kawahara, T., Sato, N., & Asano, K. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & medicinal chemistry, 13(9), 3235-3245. [Link]

-

Kuchař, M., & Brůnová, B. (1998). Chemical structure - biological activity relationship in the group of benzamide compounds II. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 47(4), 175-184. [Link]

-

Alizapride, a new substituted benzamide, as an antiemetic during cancer chemotherapy. (1983). Cancer chemotherapy and pharmacology, 11(2), 115-117. [Link]

-

Siddiqui, A., & Shahzad, M. (2017). 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders. Current neuropharmacology, 15(7), 990-1004. [Link]

-

Study of 5HT3 and HT4 Receptor Expression in HT29 Cell Line and Human Colon Adenocarcinoma Tissues. (2010). Archives of Iranian Medicine, 13(2). [Link]

-

Natesan, S., & Vandana, K. (2011). A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Journal of medicinal chemistry, 54(8), 2831-2841. [Link]

-

Scarpignato, C. (1997). Recent advances in the pharmacology of gastrointestinal prokinetics. Current opinion in gastroenterology, 13(6), 492-503. [Link]

-

Quigley, E. M. (2011). Prokinetics in the management of functional gastrointestinal disorders. Journal of neurogastroenterology and motility, 17(1), 33-40. [Link]

-

Takemura, M., Nakao, K., & Matsuoka, Y. (1994). The measurement of gastric emptying in conscious rats by monitoring serial changes in serum acetaminophen level. Journal of pharmacological and toxicological methods, 31(3), 161-165. [Link]

-

Wang, G., An, J., Zhang, C., Zhao, X., & Gao, F. (2020). Roles of Gastric Emptying and Gastrointestinal Transit Following Ileal Interposition in Alleviating Diabetes in Goto-Kakizaki Rats. Frontiers in endocrinology, 11, 575. [Link]

-

Czimmer, J., Földesy, G., & Láng, E. (2007). Gastric emptying of enterally administered liquid meal in conscious rats and during sustained anesthesia. World journal of gastroenterology, 13(48), 6570-6574. [Link]

-

De Ryck, M., Van Giersbergen, P. L., & Janssen, P. A. (1992). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of pharmacological and toxicological methods, 27(2), 101-109. [Link]

-

Huth, J. R., El-Shourbagy, T. A., & Stratford, R. E. (1996). Structure-activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of medicinal chemistry, 39(5), 1172-1188. [Link]

-

Feng, J., He, X., & Liu, G. (2018). Contrast Enhanced Magnetic Resonance Imaging of Gastric Emptying and Motility in Rats. IEEE International Symposium on Biomedical Imaging. [Link]

-

De Ryck, M., Van Giersbergen, P. L., & Janssen, P. A. (1992). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of pharmacological and toxicological methods, 27(2), 101-109. [Link]

-

ResearchGate. (2025). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. Retrieved from [Link]

-

Rummel-Kluge, C., Komossa, K., Schwarz, S., Hunger, H., Schmid, F., Kissling, W., ... & Leucht, S. (2012). Second-generation antipsychotic drugs and extrapyramidal side effects: a systematic review and meta-analysis of head-to-head comparisons. Schizophrenia bulletin, 38(1), 167-177. [Link]

-

Managed Healthcare Executive. (2007). Second-generation antipsychotics offer mixed results: Finding most effective antipsychotic drug can be trial and error process. Retrieved from [Link]

-

IRIS. (2021). Second-Generation Antipsychotic Drugs for Patients with Schizophrenia: Systematic Literature Review and Meta-analysis of Metabol. Retrieved from [Link]

-

ClinicalTrials.gov. (2021). A Phase II, Multi-Center, Randomized, Double-Blind, Parallel Group, Placebo-Controlled Trial of The Efficacy and. Retrieved from [Link]

Sources

- 1. Substituted benzamides. 1. Potential nondopaminergic antagonists of chemotherapy-induced nausea and emesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological properties of a novel gastrointestinal prokinetic benzamide selective for human 5-HT4 receptor versus human 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gastric emptying of enterally administered liquid meal in conscious rats and during sustained anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prokinetic agents for gastroparesis | Abdominal Key [abdominalkey.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. [Antiemetic properties of levo-sulpiride] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in the pharmacology of gastrointestinal prokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Roles of Gastric Emptying and Gastrointestinal Transit Following Ileal Interposition in Alleviating Diabetes in Goto-Kakizaki Rats [frontiersin.org]

- 17. Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Contrast Enhanced Magnetic Resonance Imaging of Gastric Emptying and Motility in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The substituted benzamides in gastroenterology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Gastrointestinal prokinetic benzamides: the pharmacology underlying stimulation of motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antiemetic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 23. The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Research Applications of N-tert-butyl-2-methoxybenzamide

Prepared by: Gemini, Senior Application Scientist

Abstract

N-tert-butyl-2-methoxybenzamide is a synthetic organic compound whose specific biological activities and applications are not yet extensively documented in peer-reviewed literature. However, its core structure, the 2-methoxybenzamide scaffold, is a key pharmacophore in a class of potent Hedgehog (Hh) signaling pathway inhibitors.[1][2][3][4] Furthermore, structural isomers have shown potential as anti-inflammatory and analgesic agents.[5][6] This guide synthesizes the existing knowledge on structurally related compounds to propose and detail high-potential research applications for this compound. We provide the scientific rationale, detailed experimental protocols, and logical workflows for investigating its utility as an oncology therapeutic candidate and as a potential anti-inflammatory agent. This document is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this molecule.

Introduction: The this compound Molecule

This compound is a small molecule characterized by a central benzamide core. Key structural features include a methoxy group at the ortho (2-position) of the phenyl ring and a bulky tert-butyl group attached to the amide nitrogen. While direct biological data is sparse, these features provide a strong basis for hypothesizing its function. The 2-methoxybenzamide moiety is crucial for the activity of a known class of anticancer agents, and the N-tert-butyl group can significantly influence a compound's pharmacokinetic properties, such as metabolic stability, lipophilicity, and receptor binding affinity.[7]

| Property | Value | Source |

| CAS Number | 88105-14-0 | [8] |

| Molecular Formula | C₁₂H₁₇NO₂ | [8] |

| Molecular Weight | 207.27 g/mol | [8] |

| Appearance | White Solid (predicted) | [9] |

| IUPAC Name | This compound | [10][11] |

Potential Application I: Inhibition of the Hedgehog Signaling Pathway in Oncology

Scientific Rationale & Mechanistic Insight

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that is largely quiescent in adult tissues.[2][3] Its aberrant reactivation is a known driver in several human cancers, including basal cell carcinoma (BCC), medulloblastoma (MB), and certain leukemias.[2][3] A key chokepoint in this pathway is the transmembrane protein Smoothened (Smo).[1][3] In the pathway's "off" state, the receptor Patched (Ptch) inhibits Smo. Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), this inhibition is relieved, allowing Smo to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of Gli transcription factors, which drive the expression of oncogenes.[2][3]

Authoritative research has demonstrated that derivatives built upon the 2-methoxybenzamide scaffold are potent inhibitors of the Hh pathway.[1][2][3][4] These compounds act as Smo antagonists, directly binding to the Smo receptor to prevent its ciliary translocation and subsequent signal transduction.[1][3] One particularly potent derivative, identified as compound 21 in a key study, exhibited nanomolar efficacy and was able to suppress both wild-type and drug-resistant mutant forms of Smo.[1][2][3]

Given that this compound shares this core scaffold, it represents a compelling candidate for investigation as a novel Smo antagonist. The N-tert-butyl group may further enhance its activity or improve its drug-like properties.

Visualizing the Mechanism of Action

The following diagram illustrates the Hedgehog signaling pathway and the proposed inhibitory action of this compound at the Smoothened receptor.

Caption: Proposed inhibition of the Hedgehog pathway by this compound.

Experimental Protocol: Gli-Luciferase Reporter Assay

This assay is the gold standard for quantifying Hh pathway activity and screening for inhibitors. It utilizes a cell line (e.g., NIH/3T3 or Shh-LIGHT2) stably transfected with a Gli-responsive firefly luciferase reporter gene.

Objective: To determine the IC₅₀ value of this compound for inhibition of the Hedgehog signaling pathway.

Materials:

-

Shh-LIGHT2 cells (or equivalent Gli-luciferase reporter cell line)

-

DMEM with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Zeocin)

-

Recombinant Sonic Hedgehog (Shh) ligand (or a Smo agonist like SAG)

-

This compound (test compound)

-

Vismodegib or Sonidegib (positive control inhibitor)

-

DMSO (vehicle control)

-

White, clear-bottom 96-well cell culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Cell Seeding: Seed Shh-LIGHT2 cells into a 96-well plate at a density of ~2.5 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in cell culture medium. Do the same for the positive control (Vismodegib).

-

Cell Treatment:

-

After 24 hours, replace the medium with 90 µL of low-serum medium (e.g., DMEM with 0.5% FBS).

-

Add 10 µL of the diluted test compound or controls to the appropriate wells. Include vehicle-only (DMSO) wells.

-

Add Shh ligand to a final concentration of 100 ng/mL to all wells except the negative control (unstimulated) wells.

-

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

Luciferase Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

-

Add 100 µL of luciferase assay reagent to each well.

-

Mix on an orbital shaker for 5 minutes to ensure complete cell lysis.

-

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Normalize the data by setting the signal from unstimulated, vehicle-treated cells as 0% activity and the signal from Shh-stimulated, vehicle-treated cells as 100% activity.

-

Plot the normalized luminescence against the log concentration of the compound.

-

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Potential Application II: Anti-inflammatory and Analgesic Agent

Scientific Rationale

While direct evidence is lacking for the 2-methoxy isomer, research into the structurally related N-tert-butyl-3-methoxybenzamide suggests potential anti-inflammatory and analgesic properties.[5][6] This provides a logical, hypothesis-driven basis for investigating this compound for similar activities. Inflammation is a complex biological response often mediated by signaling molecules like cytokines (e.g., TNF-α, IL-6) and enzymes such as cyclooxygenases (COXs). Screening the compound in relevant cellular models of inflammation is a crucial first step in exploring this potential.

Experimental Workflow: Screening for Anti-inflammatory Activity

The following workflow outlines a standard, high-level process for evaluating the anti-inflammatory potential of a novel compound in vitro.

Caption: A logical workflow for the in vitro screening of anti-inflammatory compounds.

Experimental Protocol: LPS-Induced TNF-α Secretion in Macrophages

This protocol assesses the ability of a test compound to inhibit the release of a key pro-inflammatory cytokine, TNF-α, from macrophages stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria.

Objective: To determine if this compound can inhibit the production of TNF-α in an in vitro model of inflammation.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS, 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (test compound)

-

Dexamethasone (positive control)

-

DMSO (vehicle control)

-

24-well cell culture plates

-

Mouse TNF-α ELISA kit

-

MTT or similar viability assay reagent

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells per well. Incubate for 24 hours to allow for adherence.

-

Compound Pre-treatment: Prepare dilutions of the test compound and Dexamethasone in DMEM. Remove the old medium from the cells and add 500 µL of the compound-containing medium. Incubate for 1-2 hours.

-

Inflammatory Challenge: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well without disturbing the cell monolayer. Centrifuge to pellet any debris and store at -80°C until analysis.

-

Cytotoxicity Assessment: To ensure that any reduction in TNF-α is not due to cell death, perform an MTT assay on the remaining cell monolayer according to the manufacturer's instructions.

-

ELISA for TNF-α: Quantify the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's protocol precisely.

-

Data Analysis:

-

Calculate the concentration of TNF-α in each sample based on the ELISA standard curve.

-

Normalize the data relative to the LPS-stimulated, vehicle-treated control.

-

Compare the TNF-α levels in wells treated with this compound to the positive and vehicle controls, ensuring that the concentrations used were non-toxic.

-

Synthesis and Drug Development Considerations

The synthesis of this compound can be readily achieved via standard amidation chemistry. A common route involves the reaction of 2-methoxybenzoyl chloride with tert-butylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[6]

The N-tert-butyl group is a common motif in medicinal chemistry, valued for several reasons:[7]

-

Steric Hindrance: It can provide a steric shield, protecting the adjacent amide bond from hydrolysis by metabolic enzymes, thereby increasing the compound's half-life.

-

Lipophilicity: It increases the lipophilicity of the molecule, which can enhance membrane permeability and oral absorption.

-

Receptor Occupancy: The bulky nature of the group can promote specific hydrophobic interactions within a receptor's binding pocket, potentially increasing potency and selectivity.

However, tert-butyl groups can also be sites of metabolism, typically via oxidation by cytochrome P450 enzymes (like CYP3A4 or CYP2C8) to form hydroxylated or carboxylic acid metabolites, which may be active or inactive.[7] Early metabolic stability assays would be a critical step in the development of this compound.

Conclusion and Future Directions

While this compound is an understudied molecule, a robust scientific premise exists for its investigation in at least two significant therapeutic areas. The well-documented activity of its core 2-methoxybenzamide scaffold as a Smoothened antagonist makes it a prime candidate for development as an anti-cancer agent targeting the Hedgehog pathway.[1][2][3] Concurrently, evidence from a structural isomer suggests a plausible, albeit more speculative, role as an anti-inflammatory agent.[5][6]

The immediate future for this compound should involve the systematic execution of the screening protocols detailed in this guide. Positive results from these initial in vitro assays would warrant progression to more complex studies, including evaluation of Smo ciliary translocation, in vivo efficacy studies in cancer xenograft models, and mechanistic studies to elucidate its mode of action in inflammation. The synthesis of analogs could also be explored to establish structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

References

-

Title: Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Source: RSC Advances. URL: [Link]

-

Title: N-(tert-butyl)-2-fluoro-3-methoxybenzamide | C12H16FNO2 | CID 14924402 - PubChem. Source: PubChem. URL: [Link]

-

Title: Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - Semantic Scholar. Source: Semantic Scholar. URL: [Link]

-

Title: Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Source: Semantic Scholar. URL: [Link]

-

Title: Discovery of 2-ethoxy-4-(methoxymethyl)benzamide Derivatives as Potent and Selective PTP1B Inhibitors. Source: PubMed. URL: [Link]

-

Title: tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. Source: ACS Publications. URL: [Link]

-

Title: This journal is © The Royal Society of Chemistry 2017. Source: The Royal Society of Chemistry. URL: [Link]

-

Title: Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. Source: MDPI. URL: [Link]

-

Title: Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Source: MDPI. URL: [Link]

-

Title: 2-Methoxybenzamide | C8H9NO2 | CID 75540 - PubChem. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Metabolism of t-butyl groups in drugs. Source: Hypha Discovery Blogs. URL: [Link]

-

Title: (2-Aminoethyl)carbamic acid tert-butyl ester. Source: Organic Syntheses Procedure. URL: [Link]

-

Title: 2-Methoxybenzamide - NIST WebBook. Source: National Institute of Standards and Technology. URL: [Link]

Sources

- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition | Semantic Scholar [semanticscholar.org]

- 5. Buy N-tert-Butyl-3-methoxybenzamide | 49834-28-8 [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. CAS 88105-14-0 | N-(tert-Butyl)-2-methoxybenzamide - Synblock [synblock.com]

- 9. rsc.org [rsc.org]

- 10. 2-Methoxybenzamide | C8H9NO2 | CID 75540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Methoxybenzamide [webbook.nist.gov]

N-tert-butyl-2-methoxybenzamide: A Technical Guide to its Putative Mechanism of Action as a Hedgehog Pathway Modulator

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butyl-2-methoxybenzamide is a synthetic small molecule belonging to the benzamide class of compounds, a scaffold of significant interest in medicinal chemistry. While direct, in-depth pharmacological studies on this specific molecule are not extensively documented in publicly accessible literature, its structural features, particularly the 2-methoxybenzamide core, point towards a compelling and testable mechanism of action. This technical guide synthesizes evidence from structurally related compounds to propose that this compound acts as an inhibitor of the Hedgehog (Hh) signaling pathway. We will delve into the intricacies of this pathway, the putative molecular target, and provide a comprehensive framework of experimental protocols for the validation of this hypothesis. This document is intended to serve as a foundational guide for researchers investigating the therapeutic potential of this compound.

Introduction: The Therapeutic Potential of the Benzamide Scaffold

The benzamide functional group is a cornerstone in modern drug discovery, present in a wide array of therapeutic agents with diverse mechanisms of action. From antipsychotics and antiemetics to anticancer agents, the versatility of the benzamide scaffold allows for fine-tuning of pharmacological properties. The methoxy and N-tert-butyl substitutions on the benzamide core of our subject molecule are not merely decorative; they are critical determinants of its physicochemical properties and, consequently, its biological activity. While some methoxy-substituted benzamides have been investigated for their antioxidant and antiproliferative properties, a growing body of evidence points towards a more specific and potent mechanism for 2-methoxybenzamide derivatives: the modulation of critical cell signaling pathways implicated in development and disease.[1]

The Primary Putative Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

Based on robust evidence from studies on structurally analogous 2-methoxybenzamide derivatives, we postulate that the primary mechanism of action for this compound is the inhibition of the Hedgehog (Hh) signaling pathway.[2][3] The Hh pathway is a crucial regulator of embryonic development and tissue homeostasis in adults.[2][3] Aberrant activation of this pathway is a known driver in several human cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention.[2][3]

The canonical Hh signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH represses the activity of a second transmembrane protein, Smoothened (Smo). Upon ligand binding, this repression is lifted, allowing Smo to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of the Gli family of transcription factors. Activated Gli proteins then move to the nucleus and drive the expression of Hh target genes, which promote cell proliferation and survival.[2][3]

Structurally related 2-methoxybenzamide compounds have been demonstrated to be potent inhibitors of this pathway.[2][3] These molecules have been shown to prevent the translocation of Smo to the primary cilium, effectively shutting down the signaling cascade.[2] The N-tert-butyl group of our target compound likely plays a significant role in its binding affinity and selectivity for Smo.

Figure 1: Proposed Mechanism of Action of this compound on the Hedgehog Signaling Pathway.

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis that this compound inhibits the Hedgehog pathway via Smoothened, a series of well-established in vitro assays are recommended.

Gli-Luciferase Reporter Assay

This is the primary functional assay to determine if a compound inhibits the Hh pathway.

Principle: A cell line (e.g., NIH/3T3 or Shh-LIGHT2) is engineered to express a luciferase reporter gene under the control of a Gli-responsive promoter. Inhibition of the pathway will result in a decrease in luciferase activity.

Protocol:

-

Cell Seeding: Plate NIH/3T3-LIGHT2 cells in a 96-well plate at a density of 2 x 104 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 1 nM to 10 µM) in a suitable vehicle (e.g., DMSO). Add the compound dilutions to the cells. Include a known Hh pathway inhibitor (e.g., Vismodegib) as a positive control and a vehicle-only control.

-

Pathway Activation: Add a Hh pathway agonist, such as Purmorphamine or a Shh-conditioned medium, to all wells except for the negative control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay). Plot the normalized luciferase activity against the compound concentration and determine the IC50 value.

Smoothened Ciliary Translocation Assay

This imaging-based assay directly visualizes the effect of the compound on the putative target, Smo.

Principle: Upon Hh pathway activation, Smo translocates to the primary cilium. An effective inhibitor will prevent this translocation.

Protocol:

-

Cell Culture: Culture NIH/3T3 cells on glass coverslips.

-

Compound and Agonist Treatment: Treat the cells with this compound for 2-4 hours, followed by co-treatment with a Hh agonist (e.g., Shh-conditioned medium) for another 18-24 hours.

-